molecular formula C12H16BrNO2 B1472524 4-Bromo-3-ethoxy-N-ethyl-N-methylbenzamide CAS No. 1403330-01-7

4-Bromo-3-ethoxy-N-ethyl-N-methylbenzamide

Cat. No.: B1472524
CAS No.: 1403330-01-7
M. Wt: 286.16 g/mol
InChI Key: FWIZQBSTPWMBOQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthetic route for this compound involves the bromination of a suitable precursor followed by the introduction of an ethoxy group. Detailed synthetic methods and reaction conditions can be found in relevant literature .

Scientific Research Applications

Sigma Receptor Scintigraphy

A study investigated the potential of a new iodobenzamide, specifically designed to visualize primary breast tumors in humans in vivo. The accumulation of this benzamide in tumors is based on its preferential binding to sigma receptors, which are overexpressed on breast cancer cells. This research suggests the potential application of structurally similar benzamides, such as 4-Bromo-3-ethoxy-N-ethyl-N-methylbenzamide, in diagnostic imaging and cancer research due to their affinity for sigma receptors (Caveliers et al., 2002).

Repellent Efficacy

Another study focused on the efficacy of various insect repellents, including N,N-diethyl-3-methylbenzamide (DEET), against mosquito bites. This research highlights the importance of chemical compounds in developing effective repellents for public health applications, especially in preventing mosquito-borne diseases. The study's findings on the repellency of DEET and similar compounds might provide a basis for exploring the repellent properties of this compound and its potential use in this field (Fradin & Day, 2002).

Exposure and Health Effects

Research on the exposure to parabens and their metabolites in humans has raised concerns about their potential health effects due to their endocrine-disrupting capabilities. A study quantified various parabens and their metabolites in human samples, providing critical data on human exposure to these compounds. Such research underscores the importance of understanding the distribution, metabolism, and excretion of chemical compounds, including potentially this compound, in assessing their safety and impact on human health (Yu et al., 2021).

Future Directions

For more detailed information, consult relevant peer-reviewed papers and technical documents . If you need further assistance or have additional questions, feel free to ask!

Properties

IUPAC Name

4-bromo-3-ethoxy-N-ethyl-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-4-14(3)12(15)9-6-7-10(13)11(8-9)16-5-2/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWIZQBSTPWMBOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)C1=CC(=C(C=C1)Br)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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